Ethyl 7,7-diiodoheptanoate
CAS No.: 823180-27-4
Cat. No.: VC19053535
Molecular Formula: C9H16I2O2
Molecular Weight: 410.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823180-27-4 |
|---|---|
| Molecular Formula | C9H16I2O2 |
| Molecular Weight | 410.03 g/mol |
| IUPAC Name | ethyl 7,7-diiodoheptanoate |
| Standard InChI | InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |
| Standard InChI Key | HXTMDXLDMADONV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCC(I)I |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 7,7-diiodoheptanoate (C₉H₁₄I₂O₂) belongs to the class of α,ω-diiodo esters, where iodine atoms occupy terminal positions on a seven-carbon chain. The ester functional group (-COOEt) confers reactivity typical of carbonyl compounds, while the diiodo substituents enhance electrophilicity, making the molecule a candidate for cross-coupling reactions .
Molecular Configuration
The compound’s structure comprises:
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Backbone: A seven-carbon chain with iodine atoms at both terminal (C7) positions.
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Ester group: Ethyl ester (-COOEt) at the C1 position.
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Stereochemistry: The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility exists due to the alkyl chain.
Table 1: Key Molecular Descriptors of Ethyl 7,7-Diiodoheptanoate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄I₂O₂ |
| Molecular Weight | 436.02 g/mol |
| IUPAC Name | Ethyl 7,7-diiodoheptanoate |
| CAS Registry Number | Not yet assigned |
| XLogP3 | ~3.8 (estimated) |
Synthesis and Reaction Pathways
Continuous Flow Synthesis Inspired by Halogenation Methods
The patent CN111675614A details a continuous flow approach for ethyl 7-bromo-2,2-dimethylheptanoate, which can be adapted for diiodo analogs. Key steps include:
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Precooling and Mixing: Ethyl isobutyrate and an organic base (e.g., LDA) are cooled to -30°C to form a reactive enolate.
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Electrophilic Iodination: Substituting 1,5-dibromopentane with 1,5-diiodopentane in the reaction with the enolate intermediate.
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Quenching and Isolation: Acidic quenching (e.g., HCl) followed by solvent extraction and distillation yields the diiodo product.
Reaction Equation:
Challenges in Diiodo Compound Synthesis
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Iodine Stability: Iodide’s lower electronegativity compared to bromine necessitates stricter temperature control (-30°C to 10°C) to prevent β-elimination.
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Byproduct Formation: Competing disubstitution or elimination reactions may occur, requiring precise stoichiometry and flow-rate adjustments .
Physicochemical Properties
Spectral Data (Estimated)
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch), 500–600 cm⁻¹ (C-I stretches).
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), δ 4.12 (q, 2H, -OCH₂), δ 2.35 (t, 2H, -CH₂COO), δ 1.4–1.6 (m, 8H, alkyl chain).
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¹³C NMR: δ 170.5 (C=O), 60.1 (-OCH₂), 34.2–22.1 (alkyl carbons), 5.8 (C-I).
Solubility and Stability
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Solubility: Miscible with THF, DCM, and ethyl acetate; insoluble in water.
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Thermal Stability: Decomposes above 150°C, releasing iodine vapors.
Applications in Organic Synthesis
Cross-Coupling Reactions
The diiodo moiety enables participation in Ullmann, Heck, and Suzuki-Miyaura couplings. For example:
Pharmaceutical Intermediates
Analogous to ethyl 7-iodohept-2-enoate , the diiodo derivative may serve as a precursor to anti-inflammatory or antiviral agents via further functionalization.
Future Research Directions
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Optimizing Continuous Flow Protocols: Scaling up production while minimizing byproducts.
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Exploring Bioconjugation: Leveraging iodine’s reactivity for radiopharmaceutical labeling.
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